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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the known and potential

off-target effects of L-364,918 (also known as Devazepide or L-364,718), a potent and selective

cholecystokinin-1 (CCK1) receptor antagonist. This document is intended to assist researchers

in designing experiments, interpreting data, and troubleshooting potential issues related to the

use of this compound.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-364,918?

L-364,918 is a nonpeptide, competitive antagonist of the cholecystokinin-1 (CCK1) receptor. It

binds with very high affinity to the CCK1 receptor, thereby blocking the physiological effects of

cholecystokinin (CCK), a peptide hormone involved in various gastrointestinal and central

nervous system functions, including satiety, gallbladder contraction, and pancreatic enzyme

secretion.

Q2: How selective is L-364,918 for the CCK1 receptor?

L-364,918 displays a high degree of selectivity for the CCK1 receptor over the CCK2 (gastrin)

receptor. This selectivity allows for the specific investigation of CCK1 receptor-mediated

pathways.
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Q3: Are there any known off-target binding interactions for L-364,918?

Based on available public data, L-364,918 is highly selective. One study demonstrated that L-

364,718 did not inhibit the binding of radiolabeled ligands for the following receptors in guinea

pig pancreatic acini: vasoactive intestinal peptide, secretin, bombesin, substance P, or

muscarinic receptors (as indicated by N-methylscopolamine binding). Furthermore, another

study in chickens showed that L-364,718 has a very low affinity (Ki > 10,000 nM) for central

benzodiazepine binding sites, despite its benzodiazepine-based chemical structure.

However, it is crucial to note that a comprehensive screening of L-364,918 against a broad

panel of receptors, ion channels, and kinases at various concentrations is not publicly

available. Therefore, the possibility of off-target interactions at concentrations significantly

higher than its CCK1 receptor Ki cannot be entirely excluded.

Q4: What are the potential on-target, but potentially unintended, physiological effects of L-

364,918?

Prolonged blockade of the CCK1 receptor can lead to physiological consequences that may be

considered "off-target" in the context of a specific experimental goal. The most notable of these

is cholelithogenesis (gallstone formation). This is a direct result of the intended on-target effect

of inhibiting CCK-induced gallbladder contraction, which leads to bile stasis and an increased

propensity for cholesterol crystallization.

Q5: Has L-364,918 been observed to have any unexpected cellular effects?

Yes, one study has reported that devazepide can induce apoptosis in Ewing tumor cells and

inhibit their growth in vitro and in vivo. It is currently unclear whether this is an on-target effect

due to the potential expression of CCK1 receptors on these tumor cells or a true off-target

effect mediated by an unknown molecular target. Researchers studying the anti-cancer

properties of L-364,918 should investigate the CCK1 receptor status of their cell models.

Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of L-

364,918 for its primary target, the CCK1 receptor, and its low affinity for the benzodiazepine

binding site.
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Table 1: Binding Affinity and Functional Potency of L-364,918 at CCK Receptors

Species/Tissue Assay Type Parameter Value

Rat Pancreas
Radioligand Binding

(CCK1)
Ki 0.08 nM

Guinea Pig Pancreas
Radioligand Binding

(CCK1)
Ki 0.1 nM

Guinea Pig Gastric

Glands

Radioligand Binding

(CCK2)
Ki 450 nM

Chicken Brain
Radioligand Binding

(BZD)
Ki >10,000 nM

Data compiled from publicly available research.

Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CCK1 Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a test compound like

L-364,918 for the CCK1 receptor.

Receptor Source: Prepare cell membranes from a cell line stably expressing the human

CCK1 receptor (e.g., CHO-K1 cells) or from tissues known to have high CCK1 receptor

density (e.g., rat pancreas).

Radioligand: Use a high-affinity, radiolabeled CCK1 receptor agonist or antagonist, such as

[125I]CCK-8.

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5

mM MgCl2, 1 mM EGTA, and 0.1% BSA).

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the

radioligand (typically at or below its Kd), and a range of concentrations of L-364,918. Include

control wells for total binding (no competitor) and non-specific binding (a high concentration

of a known CCK1 antagonist).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibrium: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to

reach binding equilibrium (e.g., 60-90 minutes).

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass

fiber filters (e.g., Whatman GF/C). Wash the filters with ice-cold wash buffer to remove

unbound radioactivity.

Detection: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific

binding as a percentage of total binding against the logarithm of the L-364,918

concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve

and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Caption: CCK1 Receptor Signaling and L-364,918 Inhibition.
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Unexpected Experimental Result Observed

Is the L-364,918 concentration
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of CCK1R blockade.

No
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CCK1R antagonist.
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No
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Caption: Troubleshooting Workflow for Unexpected Results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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